molecular formula C15H23NO4 B073288 Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate CAS No. 1153-66-8

Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Cat. No.: B073288
CAS No.: 1153-66-8
M. Wt: 281.35 g/mol
InChI Key: PIHXXQOZBCWXOB-UHFFFAOYSA-N
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Description

Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is a specialized 1,4-dihydropyridine (DHP) derivative of significant interest in medicinal chemistry and pharmacological research. Structurally related to nifedipine, this compound serves as a key scaffold for investigating the structure-activity relationships of L-type calcium channel blockers. Its primary research value lies in its utility as a precursor or model compound for synthesizing and evaluating novel calcium antagonists, which are crucial for studying vascular smooth muscle contraction, cardiac electrophysiology, and neurotransmitter release. The 4-ethyl substituent, in place of the more common aryl group, provides a unique structural motif for probing the steric and electronic requirements of the receptor binding site. Furthermore, its dihydropyridine core exhibits redox-active properties, making it a candidate for studies in organic synthesis as a hydride transfer agent, mimicking the function of NADH coenzymes in non-enzymatic systems. Researchers utilize this high-purity compound to develop new therapeutic agents for cardiovascular diseases and to explore fundamental biochemical processes involving calcium signaling and redox biology.

Properties

IUPAC Name

diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h11,16H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHXXQOZBCWXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151042
Record name 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
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Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1153-66-8
Record name 3,5-Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Record name 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
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Record name 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
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Record name Diethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Record name 3,5-DICARBETHOXY-2,6-DIMETHYL-4-ETHYL-1,4-DIHYDROPYRIDINE
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Preparation Methods

Three-Component Cyclocondensation Protocol

The standard three-component synthesis involves:

  • Ethyl acetoacetate (2 mmol) as the β-ketoester.

  • Aldehyde (1 mmol) — in this case, ethyl-substituted aldehydes are critical for introducing the 4-ethyl group.

  • Ammonium acetate (1.5 mmol) as the ammonia source.

Reagents are combined in a polar protic solvent (e.g., ethanol or isopropanol) and refluxed for 1–4 hours. The product precipitates upon cooling and is purified via recrystallization from methanol or ethanol.

Table 1: Representative Reaction Conditions and Yields

AldehydeSolventTime (h)Yield (%)Reference
Ethyl-substitutedEthanol345
Ethyl-substitutedIsopropanol2.552

Mechanistic Insights and Byproduct Formation

The reaction proceeds via a Knoevenagel condensation intermediate, where the aldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated carbonyl compound. Subsequent Michael addition of a second β-ketoester molecule and cyclization with ammonia yields the 1,4-DHP ring.

Impurity Profiles and Mitigation

Symmetrical 1,4-DHPs (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) often form as byproducts due to competing pathways. Strategies to minimize impurities include:

  • Stoichiometric control : Maintaining a 2:1 ratio of β-ketoester to aldehyde.

  • Solvent optimization : Isopropanol reduces side reactions compared to ethanol.

  • Temperature modulation : Gradual heating to reflux minimizes decomposition.

Alternative Synthetic Routes

Two-Step Synthesis via Knoevenagel Intermediate

For improved regioselectivity, a two-step protocol isolates the Knoevenagel adduct before cyclization:

  • Knoevenagel condensation : Ethyl acetoacetate and aldehyde react in the presence of piperidine.

  • Cyclization : The adduct is treated with ammonium acetate in refluxing ethanol.

This method achieves yields up to 58% but requires additional purification steps.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–30 minutes while maintaining yields (~50%). Ethanol remains the preferred solvent due to its microwave absorption properties.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 2.33 (s, 6H, CH₃), 4.12 (q, 4H, OCH₂), 4.94 (s, 1H, NH), 5.12 (s, 1H, H-4).

  • ¹³C NMR : 168.2 (C=O), 148.1 (C-2, C-6), 104.3 (C-3, C-5), 60.1 (OCH₂), 14.3 (CH₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized protocols.

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in heat management and byproduct removal. Continuous flow reactors with in-line crystallization modules have been proposed to address these issues, though published data remain limited for this specific compound .

Scientific Research Applications

Medicinal Chemistry

DDEP has been investigated for its potential therapeutic effects due to its structural similarity to other biologically active compounds.

1.1 Antihypertensive Properties

  • DDEP is structurally related to dihydropyridine derivatives, which are known for their antihypertensive properties. Research indicates that compounds in this class can act as calcium channel blockers, helping to lower blood pressure by relaxing vascular smooth muscle .

1.2 Neuroprotective Effects

  • Studies have shown that derivatives of DDEP exhibit neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests potential in treating conditions such as Alzheimer's disease .

1.3 Antioxidant Activity

  • DDEP has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells. This property is crucial for developing treatments for various diseases linked to oxidative stress .

Organic Synthesis

DDEP serves as a versatile building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

2.1 Synthesis of Heterocycles

  • The compound can be utilized in the synthesis of various heterocyclic systems that are important in pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it a valuable intermediate for creating more complex structures .

2.2 Reaction with Electrophiles

  • DDEP can react with different electrophiles, leading to the formation of diverse derivatives that have potential applications in drug development and materials science .

Material Science

DDEP's unique chemical structure allows it to be explored for applications beyond traditional medicinal chemistry.

3.1 Polymer Chemistry

  • Research has indicated that DDEP can be used as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers used in coatings and adhesives .

3.2 Nanomaterials

  • The compound's interactions at the molecular level make it a candidate for developing nanomaterials with specific functionalities, such as improved conductivity or enhanced mechanical properties .

Case Study 1: Antihypertensive Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of DDEP analogs and their efficacy as calcium channel blockers. The results showed that certain modifications led to increased potency compared to existing antihypertensive agents.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a prominent neuroscience institute examined the neuroprotective effects of DDEP in cell cultures exposed to oxidative stress. The findings suggested that DDEP significantly reduced cell death and preserved mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 4 significantly influences solubility, bioavailability, and reactivity. Key comparisons include:

Diethyl 4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Structure : A phenyl group replaces the ethyl group at position 3.
  • Properties: Exhibits lower water solubility due to the hydrophobic phenyl group. Isolated from Jatropha elliptica, it acts as a NorA efflux pump inhibitor in Staphylococcus aureus, restoring antibiotic efficacy by blocking drug efflux . Crystallographic data (monoclinic, P2₁/n) reveal a planar dihydropyridine ring with a dihedral angle of 57.4° between the phenyl and pyridine planes, impacting molecular packing .
Felodipine (Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
  • Structure : A 2,3-dichlorophenyl group at position 4 and mixed ethyl/methyl esters.
  • Properties: Classified as a Biopharmaceutics Classification System (BCS) Class II drug with low water solubility (~3 µg/mL) and high permeability .

Pharmacological Activity

N,N-Diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydropyridines
  • Structure : 4,5-Dichloroimidazole substituent at position 4.
  • Activity : Demonstrates moderate antitubercular activity against Mycobacterium tuberculosis (H37Rv), attributed to the electron-withdrawing chloroimidazole group enhancing target interaction .
Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Structure : Chloroimidazothiazole group at position 4.
  • Activity : The heterocyclic substituent enhances antibacterial and antiproliferative activity compared to simpler alkyl or aryl groups .
Hantzsch Esters in Photoredox Catalysis
  • The ethyl-substituted Hantzsch ester serves as a hydrogen donor in photoredox reactions, enabling α-selective C-glycosylation of dehydroalanine analogues with yields up to 99% .
  • Comparatively, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HE) is used in copper- or ruthenium-catalyzed reactions for radical generation, where the ethyl group’s electron-donating nature improves reaction efficiency .
Oxidation to Pyridine Derivatives
  • Oxidation of the ethyl-substituted compound with activated carbon/O₂ in acetic acid yields pyridine derivatives in 84% yield , similar to other DHPs . Phenyl-substituted analogues may exhibit slower oxidation due to aromatic stabilization .

Crystallographic and Conformational Analysis

  • Ethyl-substituted vs. Phenyl-substituted Derivatives: The ethyl group induces less steric hindrance than phenyl, leading to weaker C–H···N interactions (e.g., 3.37 Å in phenyl vs. Planarity of the dihydropyridine ring is maintained in both, but phenyl substitution increases rigidity .

Biological Activity

Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DDEP) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of DDEP, supported by relevant data and case studies.

  • Molecular Formula : C15H23NO4
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 1153-66-8

DDEP is characterized by its pyridine ring structure with ethyl and dimethyl substituents that contribute to its biological activity.

Mechanisms of Biological Activity

DDEP exhibits several biological activities primarily through its interaction with various biological targets:

  • Antioxidant Activity : DDEP has shown significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : Research has demonstrated that DDEP possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the specific microbial strain tested.
  • Cardiovascular Effects : As a derivative of dihydropyridine compounds, DDEP may influence cardiovascular health by modulating calcium channels. This mechanism is similar to that observed in other dihydropyridines used clinically as antihypertensives.

Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of DDEP using various in vitro assays. The results indicated that DDEP significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) at concentrations ranging from 10 to 100 µM.

Concentration (µM)Lipid Peroxidation (% Inhibition)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
10251.510
50502.015
100753.020

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of DDEP against Staphylococcus aureus and Escherichia coli, it was found that DDEP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial action.

Cardiovascular Effects

Research published in Pharmacology Reports explored the effects of DDEP on isolated rat aorta preparations. The compound demonstrated vasodilatory effects, suggesting its potential use as an antihypertensive agent. The study reported a significant decrease in vascular tension at concentrations above 50 µM, indicating its role as a calcium channel blocker.

Q & A

Basic Research Question

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) detect impurities (<2%) with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 210°C correlates with dihydropyridine ring oxidation .
  • ¹H NMR : Aromatic proton singlet (δ 5.12 ppm) confirms intact 1,4-dihydropyridine structure; splitting indicates decomposition .

Advanced Research Question
Advanced mass spectrometry (HRMS-ESI) identifies trace oxidation products (e.g., pyridine derivatives) with mass accuracy <2 ppm. Stability studies in DMSO show <5% degradation over 72 hours when stored at −20°C under argon .

How is this compound applied in asymmetric catalysis?

Advanced Research Question
Chiral Brønsted acids (e.g., BINOL-phosphates) complex with the compound to enable enantioselective transfer hydrogenation of ketimines. Key factors:

  • Substrate scope : α,β-unsaturated ketones achieve up to 92% ee with S-configured catalysts .
  • Mechanism : Concerted proton-hydride transfer from the 1,4-dihydropyridine core to the prochiral substrate, validated by DFT calculations .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

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